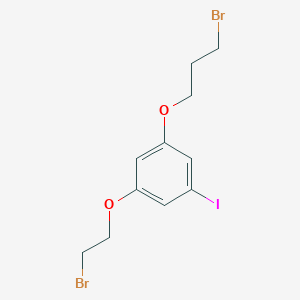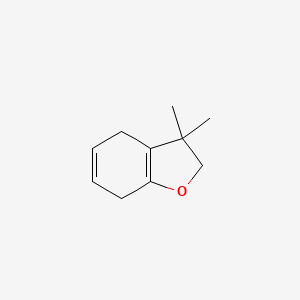![molecular formula C21H18O3 B14192783 Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-, methyl ester CAS No. 832731-02-9](/img/structure/B14192783.png)
Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, 4-([1,1’-biphenyl]-3-yloxy)-, methyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a benzeneacetic acid moiety linked to a biphenyl group through an oxygen atom, with a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 4-([1,1’-biphenyl]-3-yloxy)-, methyl ester typically involves the esterification of Benzeneacetic acid with methanol in the presence of a catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The biphenyl group is introduced through a nucleophilic substitution reaction, where a suitable biphenyl derivative reacts with the esterified Benzeneacetic acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzene ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, 4-([1,1’-biphenyl]-3-yloxy)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, 4-([1,1’-biphenyl]-3-yloxy)-, methyl ester involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, potentially inhibiting their function. The ester functional group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparación Con Compuestos Similares
- Benzeneacetic acid, methyl ester
- Benzeneacetic acid, (4-methoxyphenyl)methyl ester
- Benzeneacetic acid, α-hydroxy-4-methoxy-, methyl ester
Comparison: Benzeneacetic acid, 4-([1,1’-biphenyl]-3-yloxy)-, methyl ester is unique due to the presence of the biphenyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced hydrophobic interactions and potentially greater biological activity.
Propiedades
Número CAS |
832731-02-9 |
|---|---|
Fórmula molecular |
C21H18O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
methyl 2-[4-(3-phenylphenoxy)phenyl]acetate |
InChI |
InChI=1S/C21H18O3/c1-23-21(22)14-16-10-12-19(13-11-16)24-20-9-5-8-18(15-20)17-6-3-2-4-7-17/h2-13,15H,14H2,1H3 |
Clave InChI |
YJXNPPSPNHVQND-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC=C(C=C1)OC2=CC=CC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine](/img/structure/B14192702.png)
![1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol](/img/structure/B14192707.png)
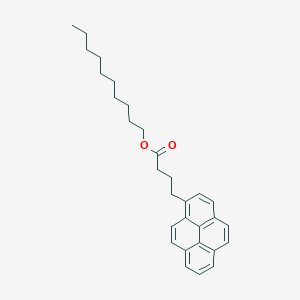
![D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine](/img/structure/B14192711.png)
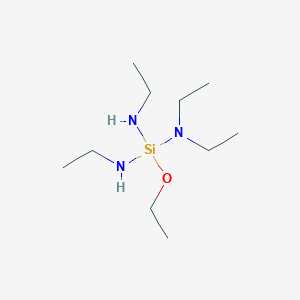

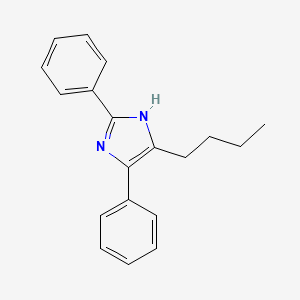
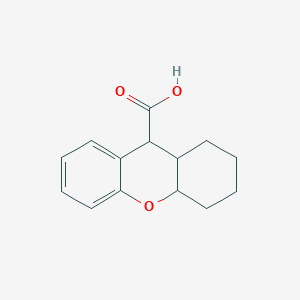
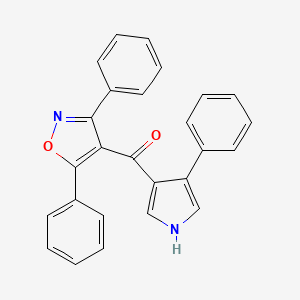
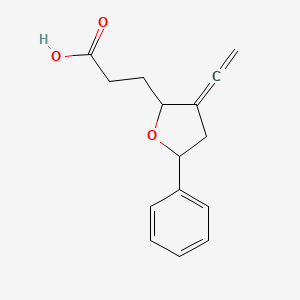
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14192752.png)
